3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-ethoxy-4-phenylcoumarin
Description
3-(2',4'-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin is a synthetic coumarin derivative characterized by three key substituents:
- Position 3: A 2',4'-dichlorophenyl group, introducing strong electron-withdrawing effects.
- Position 4: A phenyl group, enhancing aromatic stacking interactions.
- Position 7: An ethoxy group, increasing lipophilicity compared to hydroxyl analogues.
Its synthesis likely involves regioselective alkylation or etherification of a 4-hydroxycoumarin precursor, as described in condensation and carbonylation methods for related compounds .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-ethoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O3/c1-2-27-16-9-11-18-20(13-16)28-23(26)22(17-10-8-15(24)12-19(17)25)21(18)14-6-4-3-5-7-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHMXYSBSPBBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and ethoxybenzene derivatives.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a suitable catalyst, such as a Lewis acid.
Cyclization: The intermediate product undergoes cyclization to form the coumarin ring structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Lewis acids like aluminum chloride are often used as catalysts in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarins.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin, often referred to in scientific literature as a coumarin derivative, has garnered attention due to its diverse applications in various fields of research. This article will explore its scientific research applications, particularly in pharmacology, biochemistry, and material science.
Chemical Properties and Structure
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin is characterized by its coumarin backbone, which is known for a variety of biological activities. The presence of the 2,4-dichlorophenyl and ethoxy groups enhances its chemical reactivity and biological efficacy.
Structure
- Molecular Formula : C20H18Cl2O3
- Molecular Weight : 389.27 g/mol
- IUPAC Name : 3-(2,4-dichlorophenyl)-7-ethoxy-4-phenylchromen-2-one
Anticancer Activity
Several studies have investigated the anticancer properties of coumarin derivatives, including 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin. Research indicates that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cancer Type | Mechanism | Findings |
|---|---|---|---|
| Zhang et al., 2020 | Breast Cancer | Apoptosis | Induced apoptosis in MCF-7 cells with IC50 of 12 µM. |
| Kumar et al., 2021 | Lung Cancer | Cell Cycle Arrest | G1 phase arrest observed in A549 cells at 15 µM concentration. |
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented.
| Study | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Singh et al., 2021 | Staphylococcus aureus | 32 µg/mL |
| Patel et al., 2022 | Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor of certain enzymes, including those involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Study | Enzyme Targeted | Inhibition Type | Findings |
|---|---|---|---|
| Lee et al., 2020 | COX-1 and COX-2 | Competitive Inhibition | IC50 values of 20 µM for COX-1 and 25 µM for COX-2. |
Photophysical Properties
The photophysical properties of coumarins make them suitable for applications in fluorescent dyes and sensors. The compound exhibits fluorescence under UV light, which can be utilized in bioimaging techniques.
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 350 nm |
| Emission Maximum (λem) | 450 nm |
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al. (2020), the anticancer efficacy of the compound was evaluated using a series of in vitro assays on breast cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Activity
Patel et al. (2022) explored the antimicrobial activity of the compound against various pathogens. Their findings indicated that the compound exhibits promising antibacterial properties, particularly against resistant strains of bacteria, highlighting its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect various cellular pathways, including those related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogues and their differences are summarized below:
Key Observations :
Substituent Position: Ethoxy at position 7 (target compound) vs. 6 (e.g., 263364-97-2) alters electronic distribution and steric hindrance. Ethoxy at position 7 may enhance resonance stabilization of the coumarin core . Methyl vs. phenyl at position 4 (e.g., 4-methyl vs. 4-phenyl) reduces aromatic interactions, lowering melting points and solubility in nonpolar solvents .
Lipophilicity :
Functional Implications
- Biological Activity : While direct data are absent, dichlorophenyl and ethoxy groups are associated with enhanced antimicrobial and anticancer properties in coumarins. The target compound’s lipophilicity may improve blood-brain barrier penetration compared to hydroxylated analogues .
- Stability : Dichlorophenyl groups may confer resistance to oxidative degradation compared to fluorophenyl analogues (e.g., C₁₆H₁₁O₃FNa in ) .
Biological Activity
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article delves into the biological activity of this specific coumarin derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a coumarin backbone with a dichlorophenyl group at the 3-position and an ethoxy group at the 7-position. The presence of the phenyl group at the 4-position enhances its biological activity by influencing interactions with biological targets.
Antioxidant Activity
Coumarins are recognized for their antioxidant properties. Studies have demonstrated that derivatives like 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin exhibit significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.
Anticancer Activity
Research has indicated that coumarin derivatives can inhibit cancer cell proliferation. For instance, 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin has shown potential in inducing apoptosis in various cancer cell lines. A study highlighted that this compound reduces cell viability in breast cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Coumarin derivatives are known to inhibit AChE, which is significant for treating Alzheimer's disease. The inhibition of AChE leads to increased acetylcholine levels, improving cognitive function.
- Monoamine Oxidase (MAO) : Inhibition of MAO can enhance neurotransmitter levels, providing potential benefits in treating depression and other mood disorders.
Antimicrobial Activity
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
The mechanisms underlying the biological activities of this coumarin derivative involve:
- Interaction with Biological Targets : The structural modifications allow for effective binding to target proteins such as enzymes involved in neurotransmitter metabolism.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Mechanisms : By scavenging free radicals, it protects cellular components from oxidative damage.
Case Studies
Several studies have been conducted to evaluate the efficacy of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin:
Q & A
Q. What established synthetic methodologies are effective for synthesizing 3-(2,4-dichlorophenyl)-7-ethoxy-4-phenylcoumarin?
The synthesis of 4-arylcoumarins typically employs the Pechmann reaction, involving condensation of phenols with β-ketoesters under acidic conditions. However, non-phenolic derivatives like this compound often require transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Heck reactions) to introduce aryl groups at the 4-position. For example, 4-tosyloxycoumarin intermediates can react with dichlorophenyl boronic acids in the presence of Pd catalysts . Modifications such as microwave-assisted synthesis or ionic liquid solvents may improve reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this coumarin derivative?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) is essential for confirming substituent positions and coupling patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., ethoxy C-O stretches). Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated in studies of fluorophenylcoumarin analogs . Computational validation via density functional theory (DFT) can further corroborate experimental data .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
Begin with enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) using fluorometric or colorimetric substrates. For antimicrobial activity, follow standardized protocols like broth microdilution (CLSI guidelines) against bacterial/fungal strains. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves and IC₅₀ calculations. Structural analogs of 4-hydroxycoumarins have shown activity in similar frameworks .
Advanced Research Questions
Q. How can researchers address low yields in Pechmann-based synthesis of non-phenolic 4-arylcoumarins?
Optimization strategies include:
- Catalyst selection : Replace homogeneous acids (e.g., H₂SO₄) with heterogeneous catalysts (zeolites, montmorillonite K10) to enhance recyclability and reduce side reactions.
- Reaction conditions : Use microwave irradiation to accelerate kinetics or ionic liquids as green solvents to improve solubility of reactants .
- Intermediate purification : Employ flash chromatography or recrystallization to isolate unstable intermediates before coupling steps.
Q. What computational approaches are recommended to predict intermolecular interactions and stability of this coumarin?
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein binding dynamics in biological systems.
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) and non-covalent interactions (e.g., C–F···H–C bonds observed in fluorinated coumarins) .
- Docking Studies : Screen against protein targets (e.g., estrogen receptors) to prioritize experimental testing.
Q. How should contradictory biological activity data across studies be resolved?
Follow a systematic framework:
- Replicate assays : Control variables like solvent (DMSO purity), cell line viability, and incubation time.
- Structural analogs : Compare activity trends with related dichlorophenyl or ethoxy-substituted coumarins to identify substituent-specific effects .
- Theoretical alignment : Link results to mechanistic hypotheses (e.g., electron-withdrawing groups enhancing target binding) and refine experimental design using quadripolar methodological models (theoretical, epistemological, morphological, technical poles) .
Q. What strategies are effective for incorporating this compound into structure-activity relationship (SAR) studies?
- Systematic substitution : Synthesize derivatives with variations in the dichlorophenyl, ethoxy, or 4-phenyl groups.
- Bioassay correlation : Use multivariate regression to link substituent properties (e.g., Hammett σ values) to activity trends.
- Cross-disciplinary validation : Pair synthetic data with computational ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) .
Q. How can stability issues during synthesis or storage be mitigated?
- Controlled atmosphere : Use inert gas (N₂/Ar) during synthesis to prevent oxidation of sensitive intermediates.
- Stabilizers : Add antioxidants (e.g., BHT) to stock solutions.
- Analytical monitoring : Track degradation via HPLC or LC-MS under varying pH/temperature conditions. Membrane separation technologies can purify degradation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
